molecular formula C16H16O2 B11871799 5-Methoxy-2-phenylchroman

5-Methoxy-2-phenylchroman

Cat. No.: B11871799
M. Wt: 240.30 g/mol
InChI Key: VSJMZPWUZHIACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-phenylchroman is a chemical compound belonging to the class of flavanones, which are a type of flavonoid. Flavanones are known for their diverse biological activities and are commonly found in various plants and food products. The structure of this compound consists of a chroman ring system with a methoxy group at the 5-position and a phenyl group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenylchroman typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-phenylchroman can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Methoxy-2-phenylchroman has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: It is used in the development of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenylchroman involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It may also inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-phenylchroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and phenyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-methoxy-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O2/c1-17-15-8-5-9-16-13(15)10-11-14(18-16)12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3

InChI Key

VSJMZPWUZHIACU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.